An In-depth Technical Guide to 6-Bromo-4-methoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-4-methoxyquinoline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 6-Bromo-4-methoxyquinoline (CAS No: 874792-20-8) has emerged as a particularly valuable intermediate.[3] The strategic placement of a methoxy group at the 4-position and a bromine atom at the 6-position provides a unique combination of electronic properties and synthetic versatility. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of vast chemical space in the quest for novel therapeutics.[4][5]
This guide provides a comprehensive technical overview of 6-Bromo-4-methoxyquinoline, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, detail a robust synthetic protocol, explore its reactivity, and discuss its application as a foundational building block in the development of next-generation therapeutics, particularly in oncology.
Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. 6-Bromo-4-methoxyquinoline is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 874792-20-8 | [3][6] |
| Molecular Formula | C₁₀H₈BrNO | [3][7] |
| Molecular Weight | 238.08 g/mol | [7][8] |
| Appearance | White solid | [3] |
| Exact Mass | Calculated (M+): 236.9789 | [3] |
| Measured (EI-HRMS): 236.9784 | [3] |
Synthesis of 6-Bromo-4-methoxyquinoline
The most direct and efficient synthesis of 6-Bromo-4-methoxyquinoline involves a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages the commercially available 6-bromo-4-chloroquinoline as the starting material. The chloro group at the 4-position is activated towards substitution by the electron-withdrawing nature of the quinoline ring system, allowing for its displacement by a methoxide anion.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from a high-yield procedure that demonstrates the straightforward nature of this key transformation.[3]
Objective: To synthesize 6-Bromo-4-methoxyquinoline from 6-bromo-4-chloroquinoline.
Materials:
-
6-bromo-4-chloroquinoline (1.0 eq)
-
Sodium methoxide (5.0 eq)
-
Methanol (Anhydrous)
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, dissolve 6-bromo-4-chloroquinoline (1.0 eq, e.g., 12.12 g, 50 mmol) in anhydrous methanol (e.g., 200 mL) at room temperature with stirring.
-
To this solution, carefully add sodium methoxide (5.0 eq, e.g., 13.50 g, 250 mmol). The use of a significant excess of the nucleophile ensures the reaction proceeds to completion.
-
Transfer the reaction mixture to a sealed reaction flask or a vessel equipped with a reflux condenser.
-
Heat the mixture to 120 °C and maintain this temperature with vigorous stirring for 15 hours. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.
-
After the reaction period, cool the mixture to room temperature.
-
Remove the methanol solvent by distillation under reduced pressure (rotary evaporation).
-
Dilute the resulting residue with deionized water. This will cause the organic product to precipitate out of the aqueous solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any remaining inorganic salts.
-
Air-dry the solid to obtain the crude product. The reported yield for this procedure is 10.8 g (90.8%) of 6-bromo-4-methoxyquinoline as a white solid.[3]
-
(Optional) The product can be further purified by recrystallization from acetonitrile if required.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-Bromo-4-methoxyquinoline.
Chemical Reactivity and Synthetic Utility
The true value of 6-Bromo-4-methoxyquinoline in drug discovery lies in its capacity for controlled, site-selective modification. The C6-Br bond is the primary site for synthetic elaboration, most commonly via palladium-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is one of the most powerful methods for generating libraries of analogues for structure-activity relationship (SAR) studies.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the installation of various substituted amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear scaffolds.
General Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid to the 6-position of 6-Bromo-4-methoxyquinoline.
Materials:
-
6-Bromo-4-methoxyquinoline (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Procedure:
-
To an oven-dried reaction flask, add 6-Bromo-4-methoxyquinoline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-methoxyquinoline product.
Applications in Drug Discovery
The quinoline core is a cornerstone of many therapeutic agents, and derivatives of 6-Bromo-4-methoxyquinoline are actively investigated as inhibitors of key cellular processes, particularly in cancer.[2] The ability to easily modify the 6-position allows for the optimization of potency and selectivity against specific biological targets.
Role as a Scaffold for Kinase Inhibitors
Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[1] By using 6-Bromo-4-methoxyquinoline as a starting point, medicinal chemists can synthesize compounds that bind to the ATP pocket of kinases like PI3K, Akt, or mTOR, thereby inhibiting their function and inducing cancer cell death (apoptosis).[1]
Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Spectroscopic Analysis
Confirmation of the structure and purity of 6-Bromo-4-methoxyquinoline relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show a characteristic singlet for the methoxy (-OCH₃) protons around δ 3.5-4.5 ppm. The aromatic region (δ 7.0-9.0 ppm) will display a set of coupled doublets and doublets of doublets corresponding to the protons on the quinoline core.
-
¹³C NMR: The spectrum will exhibit 10 distinct signals, including one for the methoxy carbon (around δ 55-60 ppm) and nine for the aromatic carbons of the quinoline ring.
-
-
Mass Spectrometry (MS): The mass spectrum is distinguished by a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[9] This isotopic signature is definitive for the presence of a single bromine atom (natural abundance: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision, as shown in the properties table.[3]
Safety and Handling
Proper handling of 6-Bromo-4-methoxyquinoline is essential in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.[7]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or a face shield.[7][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[7][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Rinse mouth with water and call a physician or poison control center immediately. Do not induce vomiting.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]
References
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Title: 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747. Source: PubChem. URL: [Link]
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Title: On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Source: ResearchGate. URL: [Link]
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Title: 6-Bromo-4-methoxyquinoline (C007B-054728). Source: Cenmed. URL: [Link]
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Title: 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362. Source: PubChem. URL: [Link]
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Title: Safety Data Sheet - 4-Bromo-2-methylbut-1-ene. Source: Angene Chemical. URL: [Link]
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Title: Synthesis of 6-bromo-4-iodoquinoline. Source: ResearchGate. URL: [Link]
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Title: Synthesis of 6-bromo-4-hydroxyquinoline. Source: PrepChem.com. URL: [Link]
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Title: Chemogenomics for drug discovery: clinical molecules from open access chemical probes. Source: RSC Medicinal Chemistry. URL: [Link]
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Title: 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Source: ResearchGate. URL: [Link]
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Title: 6-Bromo-2-methoxyquinoline | C10H8BrNO | CID 10657538. Source: PubChem. URL: [Link]
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Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Source: PubMed. URL: [Link]
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